Thiazolylacetyl glycine oxime hydrate
Overview
Description
Thiazolylacetyl glycine oxime hydrate is a chemical compound . It is also known as Thiazolylacetyl glycine oxime and Cefdinir USP Impurity A . Its molecular formula is C7H10N4O4S .
Synthesis Analysis
Oxime esters, such as Thiazolylacetyl glycine oxime hydrate, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as both internal oxidants and a precursor which participates in the framework of the final product .Molecular Structure Analysis
The molecular formula of Thiazolylacetyl glycine oxime hydrate is C7H10N4O4S . Its average mass is 246.244 Da .Chemical Reactions Analysis
Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .Scientific Research Applications
Antibacterial Activity
- A study by Sanz-Cervera et al. (2009) demonstrated the antibacterial activity of compounds with an oxa(thia)zole scaffold, synthesized using protected glycine. These compounds showed effectiveness against Staphylococcus aureus.
Role in Thiamin Biosynthesis
- ThiO, an FAD-dependent glycine oxidase, plays a crucial role in the biosynthesis of the thiazole moiety of thiamin pyrophosphate, as reported by Settembre et al. (2003) and Park et al. (2003).
Implications in Peptide Processing
- Melby et al. (2012) explored how TOMM enzymatic machinery processes various precursor peptides, revealing the bias for glycine and flexibility in substrate processing, crucial for designing combinatorial libraries for new structures.
Glycine in Hydrate Formation Inhibition
- Research by Naeiji et al. (2014), Sa et al. (2011), and Wang et al. (2020) indicated that glycine and other amino acids can inhibit hydrate crystal growth, which is significant for applications in CO2 sequestration and other industrial processes.
Applications in Health and Plant Stress Resistance
- Glycine plays a vital role in various biological processes, including glutathione metabolism, as outlined by Wu et al. (2004), and has implications in improving plant stress resistance as reported by Ashraf and Foolad (2007).
Glycine in Drug Synthesis and Freeze-Drying
- The role of glycine in the synthesis of pharmaceuticals is demonstrated in studies like Hughes et al. (2005), and its application in freeze-drying processes is detailed by Ogienko et al. (2017).
Safety and Hazards
Future Directions
Oxime esters, such as Thiazolylacetyl glycine oxime hydrate, are gaining attention in the last decade due to their applicability as building blocks, internal oxidizing agents, and directing groups in the synthesis of heterocycle scaffolds . They are being utilized as a versatile platform for the synthesis of various 5-membered heterocycles .
properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-hydroxyiminoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,4,12-13,15H,1H2,(H2,8,10)(H,9,14)/b11-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXTXNVEOQTWAG-WZUFQYTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/O)/C(=O)NCC(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170481 | |
Record name | Thiazolylacetyl glycine oxime hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
178422-40-7 | |
Record name | Thiazolylacetyl glycine oxime hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178422407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolylacetyl glycine oxime hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIAZOLYLACETYL GLYCINE OXIME HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0490HP2FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.